Cas no 37087-94-8 (Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-)

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- structure
37087-94-8 structure
Product Name:Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
CAS-nummer:37087-94-8
MF:C14H18ClNO4S
MW:331.81502199173
CID:307617
PubChem ID:32335
Update Time:2025-04-19

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
    • 2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • TIBRIC ACID
    • 2-Chloro-5-((cis-3,5-dimethylpiperidino)sulfonyl)benzoic acid
    • 2-chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
    • Acide tibrique
    • Acide tibrique [INN-French]
    • Acido tibrico
    • Acido tibrico [INN-Spanish]
    • Acidum tibricum
    • Acidum tibricum [INN-Latin]
    • Benzoic acid, 2-chloro-5-((3,5-dimethyl-1-piperidinyl)sulfonyl)-, (cis)-
    • CCRIS 589
    • Tibric acid [USAN:INN:BAN]
    • CP-18524
    • 2-chloro-5-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl}benzoic acid
    • SCHEMBL635365
    • EINECS 253-344-0
    • NS00030153
    • 5-20-04-00192 (Beilstein Handbook Reference)
    • 2-chloro-5-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • Tibric acid (USAN/INN)
    • DTXSID1020277
    • BRN 1596377
    • TIBRIC ACID [INN]
    • 2-Chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid
    • TIBRIC ACID [USAN]
    • D06133
    • TIBRIC ACID [WHO-DD]
    • 37087-94-8
    • UNII-LK312SQ24Z
    • CP-18,524
    • LK312SQ24Z
    • BENZOIC ACID, 2-CHLORO-5-(3,5-DIMETHYLPIPERIDINOSULFONYL)-
    • IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid
    • CHEMBL2104748
    • AKOS040754208
    • Q27283035
    • EINECS 246-198-4
    • HY-121755
    • tibricacid
    • Tibric acid (nonstereospecific)
    • CS-0083160
    • Inchi: 1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+
    • InChI-sleutel: IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • LACHT: ClC1C=CC(=CC=1C(=O)O)S(N1C[C@H](C)C[C@H](C)C1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 331.065
  • Monoisotopische massa: 331.065
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 480
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 83.1A^2
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.331
  • Kookpunt: 488.2°Cat760mmHg
  • Vlampunt: 249.1°C
  • Brekindex: 1.562
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd